molecular formula C17H11ClFN5O B1663697 EGFR/ErbB-2/ErbB-4 Inhibitor CAS No. 881001-19-0

EGFR/ErbB-2/ErbB-4 Inhibitor

Cat. No. B1663697
CAS RN: 881001-19-0
M. Wt: 355.8 g/mol
InChI Key: DLPSDPPZXRJQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

HDS-029 has a wide range of applications in scientific research:

Mechanism of Action

HDS-029 exerts its effects by inhibiting the autophosphorylation of ErbB receptors. It binds to the ATP-binding site of these receptors, preventing the phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress ErbB receptors .

Advantages and Limitations for Lab Experiments

EGFR/ErbB-2/ErbB-4 inhibitors have several advantages for lab experiments. These inhibitors are highly specific for their target receptors, which allows for precise control of experimental conditions. In addition, these inhibitors are available in a variety of forms, including small molecules, peptides, and antibodies. However, there are also limitations to using EGFR/ErbB-2/ErbB-4 inhibitors in lab experiments. These inhibitors can be expensive and may have off-target effects that need to be carefully controlled for.

Future Directions

There are several future directions for the use of EGFR/ErbB-2/ErbB-4 inhibitors in scientific research. One direction is the development of more potent and specific inhibitors that can be used in clinical settings. Another direction is the identification of new downstream targets of EGFR/ErbB-2/ErbB-4 signaling pathways, which could lead to the development of new therapeutic targets. Finally, the use of EGFR/ErbB-2/ErbB-4 inhibitors in combination with other targeted therapies may provide new avenues for the treatment of cancer and other diseases.
Conclusion:
EGFR/ErbB-2/ErbB-4 inhibitors are an important class of compounds that have been widely used in scientific research. These inhibitors have a variety of applications, including cancer research, neuroscience, and cardiovascular research. The development of more potent and specific inhibitors, the identification of new downstream targets, and the use of combination therapies are all promising future directions for the use of EGFR/ErbB-2/ErbB-4 inhibitors in scientific research.

Safety and Hazards

EGFR-TKIs are associated with significant and disabling undesirable effects that adversely impact on quality of life and compliance. These effects include dermatological reactions, diarrhoea, hepatotoxicity, stomatitis, interstitial lung disease and ocular toxicity . The Material Safety Data Sheet (MSDS) for the EGFR/ErbB-2/ErbB-4 Inhibitor can be found on the Merck website .

Biochemical Analysis

Biochemical Properties

HDS 029 is a synthetic organic compound with the chemical name N-(4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide . It exhibits high potency in inhibiting the ErbB receptor family, with IC50 values of 0.3 nM for ErbB1 (EGFR), 0.5 nM for ErbB4, and 1.1 nM for ErbB2 . HDS 029 inhibits EGF-induced ErbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .

Cellular Effects

HDS 029 has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells . HDS 029 also affects gene expression and cellular metabolism by modulating the activity of downstream signaling molecules .

Molecular Mechanism

The molecular mechanism of HDS 029 involves its binding to the ATP-binding site of the ErbB receptors, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of tyrosine residues on the receptors, which is essential for the activation of downstream signaling pathways . As a result, HDS 029 effectively blocks the signaling cascades that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HDS 029 have been observed to change over time. The compound is stable when stored at -20°C and maintains its inhibitory activity over extended periods . Long-term studies have shown that HDS 029 can lead to sustained inhibition of ErbB receptor activity, resulting in prolonged suppression of cancer cell growth and survival .

Dosage Effects in Animal Models

The effects of HDS 029 vary with different dosages in animal models. At lower doses, HDS 029 effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

HDS 029 is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . HDS 029 also affects metabolic flux and metabolite levels by modulating the activity of key signaling pathways .

Transport and Distribution

Within cells and tissues, HDS 029 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . HDS 029 accumulates in specific cellular compartments, where it exerts its inhibitory effects on the ErbB receptors .

Subcellular Localization

HDS 029 is localized in specific subcellular compartments, including the cytoplasm and cell membrane . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of HDS 029 is crucial for its ability to effectively inhibit the ErbB receptors and modulate downstream signaling pathways .

Preparation Methods

The synthesis of HDS-029 involves several key steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and pyrido[3,4-d]pyrimidine derivatives.

    Coupling Reaction: The 3-chloro-4-fluoroaniline is coupled with pyrido[3,4-d]pyrimidine using a palladium-catalyzed cross-coupling reaction.

    Amidation: The resulting intermediate undergoes amidation with 2-butynoic acid to form the final product, HDS-029.

Industrial production methods for HDS-029 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

HDS-029 undergoes various chemical reactions, including:

    Oxidation: HDS-029 can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: HDS-029 can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

HDS-029 is compared with other tyrosine kinase inhibitors such as:

    Gefitinib: Another EGFR inhibitor, but with different binding affinities and selectivity profiles.

    Erlotinib: Similar to gefitinib, but with a different side effect profile and clinical applications.

    Lapatinib: Inhibits both EGFR and HER2, but with different pharmacokinetics and clinical uses.

HDS-029 is unique due to its potent inhibition of multiple ErbB receptors and its specific binding characteristics, making it a valuable tool in both research and potential therapeutic applications .

properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPSDPPZXRJQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468712
Record name EGFR/ErbB-2/ErbB-4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881001-19-0
Record name HDS-029
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EGFR/ErbB-2/ErbB-4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HDS-029
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 2
Reactant of Route 2
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 3
Reactant of Route 3
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 4
Reactant of Route 4
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 5
Reactant of Route 5
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 6
Reactant of Route 6
EGFR/ErbB-2/ErbB-4 Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.